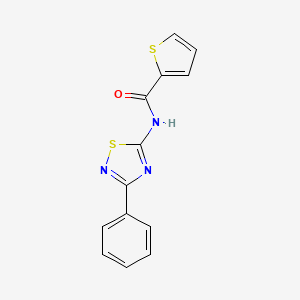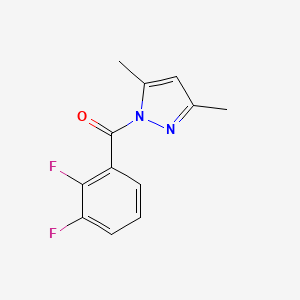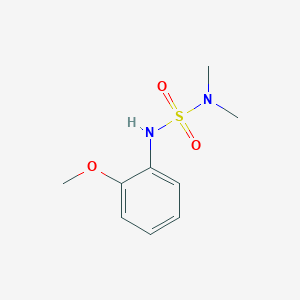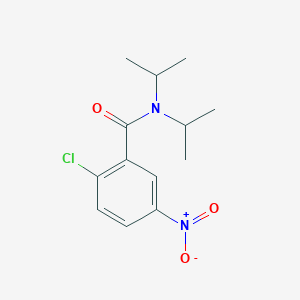
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide” is a chemical compound with the molecular formula C15H11N3OS . It is a chemical substance with a molecular weight of 281.332 . The compound is achiral, meaning it does not exhibit optical activity .
Molecular Structure Analysis
The molecular structure of “N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide” is characterized by a thiadiazole ring attached to a phenyl group and a thiophene carboxamide group . The compound has a defined stereochemistry with 0 defined stereocenters and 0 E/Z centers .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide” are not available, related compounds have been involved in various chemical reactions. For example, a series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine .Physical And Chemical Properties Analysis
“N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-thiophenecarboxamide” has a molecular weight of 281.332 . It is achiral and does not exhibit optical activity . The compound has a defined stereochemistry with 0 defined stereocenters and 0 E/Z centers .Applications De Recherche Scientifique
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold, which is part of the compound’s structure, has been extensively studied for its anticonvulsant properties . Research indicates that modifications to this moiety can yield compounds with significant potency as anticonvulsant agents, offering therapeutic potential for conditions like epilepsy. The compound’s ability to modulate neuronal activity could lead to the development of new medications with fewer side effects compared to current treatments.
Antimicrobial Efficacy
Studies have shown that derivatives of 1,3,4-thiadiazole, which is a core component of SMR000077496, exhibit potent antimicrobial activity . This suggests that the compound could be used in the development of new antibiotics or antiseptics, particularly in an era where antibiotic resistance is a growing concern. Its application in this field could be crucial for both human and veterinary medicine.
Cancer Research
The compound’s structural features, including the thiadiazole ring, have been associated with anticancer and antitumor activities . This opens up possibilities for its use in cancer research, potentially leading to the discovery of new chemotherapeutic agents that target specific pathways involved in tumor growth and metastasis.
Neuroprotective Applications
The neuroprotective potential of 1,3,4-thiadiazole derivatives has been explored, with findings suggesting that compounds like SMR000077496 could play a role in protecting neural tissue from damage . This could have implications for the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, by preserving cognitive functions and slowing disease progression.
Diabetes Management
Compounds containing the 1,3,4-thiadiazole moiety have been investigated for their antidiabetic effects . SMR000077496 could contribute to the development of new oral hypoglycemic agents that help manage blood sugar levels in diabetic patients, offering an alternative to current medications with different mechanisms of action.
Inflammation and Pain
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives make them candidates for the development of new anti-inflammatory drugs . Additionally, their potential analgesic effects could lead to new treatments for chronic pain conditions, improving patient quality of life.
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a 1,3,4-thiadiazole moiety, like the one present in this compound, have been associated with a wide range of biological activities such as antimicrobial, anticonvulsant, and anticancer effects .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been associated with various biochemical pathways, depending on their specific targets and mode of action .
Result of Action
1,3,4-thiadiazole derivatives have been associated with various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Propriétés
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3OS2/c17-12(10-7-4-8-18-10)15-13-14-11(16-19-13)9-5-2-1-3-6-9/h1-8H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDAFYOXKXUPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)

![4-methoxy-2-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5829740.png)



![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5829780.png)


![N'-[(2-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5829808.png)

![7-[(3-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5829823.png)